Dihydroorotase (DHOase) Inhibition Activity Compared with a Validated DHOase Inhibitor
The target compound exhibits measurable but modest inhibition of dihydroorotase (DHOase) derived from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. By contrast, 5-aminoorotic acid (5-AOA), a structurally distinct but mechanistically validated DHOase inhibitor, displays an IC50 of 9.87 µM against the human CAD DHOase domain, representing an approximately 18-fold greater potency [2]. This quantitative gap indicates that Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is not a potent DHOase inhibitor and that its primary differentiation from analogs likely arises through DHOase-independent mechanisms.
| Evidence Dimension | Dihydroorotase (DHOase) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 µM) at pH 7.37, mouse Ehrlich ascites DHOase |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): IC50 = 9,870 nM (9.87 µM), human CAD DHOase domain |
| Quantified Difference | 5-AOA is ~18-fold more potent than the target compound |
| Conditions | Target: 10 µM compound concentration, pH 7.37, mouse Ehrlich ascites enzyme (BindingDB assay). Comparator: human CAD DHOase domain, enzyme assay (Huang et al., 2025). |
Why This Matters
This result confirms that DHOase inhibition alone does not define the compound's value proposition; users prioritizing pyrimidine biosynthesis blockade should select a dedicated DHOase inhibitor rather than this compound.
- [1] BindingDB. PrimarySearch_ki for BDBM50405110. IC50 = 1.80E+5 nM (dihydroorotase, mouse Ehrlich ascites). https://bdb99.ucsd.edu View Source
- [2] Huang, Y.H. et al. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. J. Mol. Biol., 787, 152804. IC50 (5-AOA) = 9.87 μM. https://eurofarma.ovidds.com View Source
